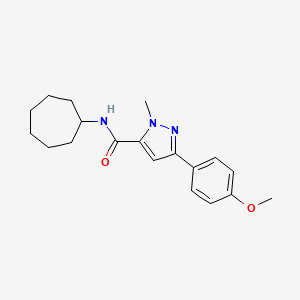
N-cycloheptyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cycloheptyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazole ring substituted with a cycloheptyl group, a methoxyphenyl group, and a carboxamide group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often involves the condensation of a hydrazine derivative with a 1,3-diketone to form the pyrazole ring. For instance, 1-methyl-3-(4-methoxyphenyl)-1H-pyrazole can be synthesized by reacting 4-methoxyacetophenone with methylhydrazine under acidic conditions.
Cycloheptyl Substitution: The cycloheptyl group can be introduced via a nucleophilic substitution reaction. This can be achieved by reacting the pyrazole derivative with cycloheptyl bromide in the presence of a base such as potassium carbonate.
Carboxamide Formation: The final step involves the introduction of the carboxamide group. This can be done by reacting the intermediate compound with an appropriate isocyanate or by amidation using a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under strong oxidizing conditions.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration; halogens (Cl₂, Br₂) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Formation of 4-hydroxyphenyl or 4-formylphenyl derivatives.
Reduction: Formation of N-cycloheptyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-amine.
Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
N-cycloheptyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cycloheptyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N-cycloheptyl-3-(4-hydroxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide
- N-cycloheptyl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
- N-cycloheptyl-3-(4-nitrophenyl)-1-methyl-1H-pyrazole-5-carboxamide
Uniqueness
N-cycloheptyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is unique due to the presence of the methoxy group on the aromatic ring, which can influence its chemical reactivity and biological activity. This substitution can enhance its ability to interact with specific molecular targets, potentially leading to more potent and selective effects compared to similar compounds.
Properties
Molecular Formula |
C19H25N3O2 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-cycloheptyl-5-(4-methoxyphenyl)-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C19H25N3O2/c1-22-18(19(23)20-15-7-5-3-4-6-8-15)13-17(21-22)14-9-11-16(24-2)12-10-14/h9-13,15H,3-8H2,1-2H3,(H,20,23) |
InChI Key |
IIQQEJFLRIWYRQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)OC)C(=O)NC3CCCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















